4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((3-Chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group at the 1-position and a 3-chlorobenzamido-methyl moiety at the 4-position.
Properties
IUPAC Name |
4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-19(2)16(22)20-8-6-12(7-9-20)11-18-15(21)13-4-3-5-14(17)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULISYGVMIQRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Chlorobenzamide Intermediate: This step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting acyl chloride is then reacted with methylamine to yield 3-chlorobenzamide.
Alkylation of Piperidine: N,N-dimethylpiperidine is alkylated using formaldehyde and hydrogen chloride to introduce the chloromethyl group, forming N,N-dimethylpiperidine-1-carboxamide.
Coupling Reaction: The final step involves the coupling of the chlorobenzamide intermediate with the alkylated piperidine derivative under basic conditions, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzamide group can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperidine ring can enhance binding affinity through its conformational flexibility. The dimethylcarboxamide moiety may also contribute to the compound’s overall binding properties by interacting with the active site of the target.
Comparison with Similar Compounds
Detailed Comparative Analysis
Structural Modifications and Pharmacological Implications
- Aromatic Substituents: The 3-chlorobenzamido group in the target compound is analogous to the 4-nitrobenzamide in N-(3-chlorophenethyl)-4-nitrobenzamide .
- Piperidine Modifications : The dimethylcarboxamide in the target compound contrasts with the dihydrochloride salt in EN300-27703033 . The latter’s charged form improves aqueous solubility but may reduce blood-brain barrier permeability compared to the neutral target molecule.
- Heterocyclic Additions : The thiadiazole ring in Compound 4l introduces additional hydrogen-bonding sites, which could improve target affinity but increase metabolic instability relative to the simpler piperidine-carboxamide scaffold of the target.
Biological Activity
4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural components and potential therapeutic applications. This compound features a piperidine ring, a chlorobenzamide group, and a dimethylcarboxamide moiety, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide. Its molecular formula is , and it has a molecular weight of 339.82 g/mol. The presence of the chlorobenzamide and dimethylpiperidine moieties suggests potential interactions with various biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| IUPAC Name | 4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
| Molecular Formula | C₁₆H₂₂ClN₃O₂ |
| Molecular Weight | 339.82 g/mol |
| InChI | InChI=1S/C16H22ClN3O2/c1-19(2)16(22)20-8-6-12(7-9-20)11-18-15(21)13-4-3-5-14(17)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21) |
Research indicates that this compound may function as an enzyme inhibitor. The structural characteristics suggest its potential to interact with specific receptors or enzymes involved in various biological processes.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes could be leveraged in therapeutic contexts, particularly in diseases where enzyme overactivity is implicated.
- Receptor Antagonism : Similar compounds have shown efficacy as antagonists at chemokine receptors (e.g., CCR3), indicating that this compound may also exhibit receptor antagonistic properties.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, parallels can be drawn from similar structures that demonstrate significant cytotoxicity against various cancer types.
Case Study : A study focusing on benzyl-piperidines highlighted their potent activity against CCR3-mediated pathways, suggesting that modifications similar to those found in our compound could enhance antitumor activity .
Research Findings
Recent investigations into compounds with structural similarities have reported promising results:
- Cytotoxicity : Compounds with similar piperidine frameworks demonstrated IC50 values below 4 µM against colon cancer cell lines (HCT116 and HT29), indicating strong cytotoxic potential .
- Selectivity Index : The selectivity index (SI) for these compounds was notably high, suggesting they are more toxic to cancer cells than to non-malignant cells, which is a desirable trait for anticancer agents .
Potential Applications
Given its structural attributes and preliminary findings from related compounds, this compound holds promise for:
- Drug Development : As a potential lead compound for developing new therapeutics targeting specific cancers or inflammatory diseases.
- Research Tool : Useful in studying the mechanisms of enzyme inhibition and receptor interactions.
Q & A
Q. What are the key synthetic pathways for 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by sequential coupling of substituents. Key steps include:
- Amide bond formation : Reacting 3-chlorobenzoyl chloride with an aminomethyl-piperidine intermediate using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- N,N-dimethylation : Introducing dimethyl groups to the piperidine nitrogen via reductive amination or alkylation .
- Purification : Techniques such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) are critical for isolating high-purity product .
Q. Optimization Strategies :
Q. Example Reaction Scheme :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Chlorobenzoyl chloride, EDC, DMF, 0°C | Amide bond formation |
| 2 | Dimethylamine, NaBH₃CN, MeOH | N,N-dimethylation |
| 3 | Silica gel chromatography (DCM:MeOH 9:1) | Purification |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 350.1294) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm) .
Q. Critical Considerations :
- Crystallography : Single-crystal X-ray diffraction provides absolute stereochemistry but requires high-quality crystals .
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger Glide) to model interactions with targets (e.g., dopamine D3 receptors). The 3-chlorobenzamido group may form halogen bonds with Tyr³⁶⁵, while the piperidine carboxamide engages in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational changes .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG ~ -8.5 kcal/mol suggests high affinity) .
Q. Validation :
- Correlate computational predictions with surface plasmon resonance (SPR) or radioligand binding assays (IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HEK293T for receptor studies) and passage numbers to minimize variability .
- Normalize data to internal controls (e.g., β-galactosidase for transfection efficiency).
- Orthogonal Assays : Confirm enzyme inhibition (IC₅₀) via fluorescence polarization and HPLC-based activity measurements .
- Metabolic Stability Testing : Incubate with liver microsomes to assess rapid clearance (e.g., t₁/₂ < 30 min suggests CYP450-mediated degradation) .
Case Study :
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from differences in ATP concentrations (kinase assays) or detergent use (membrane receptor assays). Control buffer composition rigorously .
Q. How can structural modifications enhance the compound’s selectivity toward specific therapeutic targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Bioisosteric Replacement : Swap the 3-chlorobenzamido group with 3-fluorophenyl to modulate electron-withdrawing effects without altering steric bulk .
Q. Example Modifications :
| Modification | Target Selectivity Improvement |
|---|---|
| N-Cyclopropylpiperidine | 5-fold higher selectivity for D3 vs. D2 receptors |
| PEG₂ Linker | 50% reduction in CYP3A4-mediated metabolism |
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
- Challenges :
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

